Tetrabutylammonium fluoride hydrate

Catalog No.
S788168
CAS No.
22206-57-1
M.F
C16H38FNO
M. Wt
279.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium fluoride hydrate

CAS Number

22206-57-1

Product Name

Tetrabutylammonium fluoride hydrate

IUPAC Name

tetrabutylazanium;fluoride;hydrate

Molecular Formula

C16H38FNO

Molecular Weight

279.48 g/mol

InChI

InChI=1S/C16H36N.FH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1

InChI Key

UQCWXKSHRQJGPH-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.[F-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.[F-]

Organic Synthesis

TBAF is a versatile reagent in organic synthesis, employed in numerous reactions, including:

  • Deprotection: TBAF efficiently cleaves silyl ether protecting groups, which are commonly used to mask hydroxyl groups during organic synthesis. This allows for the controlled unmasking of the hydroxyl group at the desired stage of the synthesis .
  • Nucleophilic substitution: TBAF can act as a nucleophilic fluoride source in substitution reactions, replacing other leaving groups like chloride or bromide with fluorine. This is particularly useful for introducing fluorine atoms into organic molecules, which can modify their physical and chemical properties .
  • Elimination reactions: TBAF can promote the elimination of small molecules like water or alcohols from organic substrates, leading to the formation of double or triple bonds. This is valuable in creating specific functionalities within organic molecules .

Catalysis

TBAF can function as a phase-transfer catalyst, facilitating the transfer of ions between immiscible phases like water and organic solvents. This enables reactions to occur that would otherwise be hindered by the limited solubility of reactants in a single phase .

Other Applications

Beyond organic synthesis and catalysis, TBAF finds applications in various scientific research fields, including:

  • Material science: TBAF can be used in the synthesis of specific materials like fluorinated polymers or nanoparticles .
  • Medicinal chemistry: TBAF can be involved in the synthesis of fluorinated drugs or drug candidates, as the incorporation of fluorine atoms can often enhance their potency or metabolic stability .

Tetrabutylammonium fluoride hydrate is a quaternary ammonium salt with the chemical formula C16H38FNO\text{C}_{16}\text{H}_{38}\text{FNO}. It is commonly encountered as a white solid or yellow solid, typically in its trihydrate form, which contains three water molecules per molecule of tetrabutylammonium fluoride. This compound is known for its role as a source of fluoride ions in organic synthesis, particularly in non-aqueous solvents, where it serves various functions including acting as a deprotecting agent for silyl ethers and facilitating nucleophilic fluorination reactions .

TBAF is a corrosive and toxic compound. It can cause severe skin burns, eye damage, and respiratory problems upon contact or inhalation.

  • Skin and Eye Contact: TBAF can cause severe burns and irritation. Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat when handling TBAF.
  • Inhalation: Exposure to TBAF fumes can irritate the respiratory tract. Ensure proper ventilation when working with TBAF.
  • Chronic Exposure: Chronic exposure to TBAF may cause health problems such as kidney damage.
, primarily due to the reactivity of the fluoride ion. Notable reactions include:

  • Deprotection of Silyl Ethers: Tetrabutylammonium fluoride hydrate is often used to remove silyl protecting groups from alcohols and phenols, converting them back to their corresponding functional groups.
  • Nucleophilic Fluorination: It can be utilized in nucleophilic fluorination reactions, where fluoride ions attack carbon centers to introduce fluorine into organic molecules.
  • Formation of Carbanions: In reactions involving silicon-containing compounds, tetrabutylammonium fluoride can generate carbanions that are useful intermediates for further chemical transformations .

Tetrabutylammonium fluoride hydrate can be synthesized through several methods:

  • Ion-Exchange Method: This method involves passing hydrofluoric acid through an ion-exchange resin followed by tetrabutylammonium bromide. The product is obtained by evaporating the water to yield an oil that can be further purified.
  • Reaction with Hexafluorobenzene: Anhydrous tetrabutylammonium fluoride can also be prepared by reacting hexafluorobenzene with tetrabutylammonium cyanide under controlled conditions .
  • Hydration of Anhydrous Salt: The anhydrous form can be hydrated to obtain tetrabutylammonium fluoride hydrate by simply adding water under specific conditions.

Tetrabutylammonium fluoride hydrate finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent for deprotecting silyl ethers and facilitating nucleophilic fluorination.
  • Phase Transfer Catalysis: The compound acts as a phase transfer catalyst in reactions where ionic compounds need to be transferred from one phase to another.
  • Material Science: It can be employed in the synthesis of fluorinated materials and polymers due to its ability to introduce fluorine into organic structures .

Studies on the interactions of tetrabutylammonium fluoride hydrate with other compounds are crucial for understanding its reactivity and application scope. For example, its interaction with silyl ethers has been extensively documented, demonstrating its effectiveness in deprotecting these groups under mild conditions. Additionally, research into its behavior in various solvent systems reveals insights into solubility and reactivity patterns, particularly regarding the stability of the fluoride ion in non-aqueous environments .

Tetrabutylammonium fluoride hydrate shares similarities with several other quaternary ammonium salts and fluoride sources. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Tetrabutylammonium bromideC16H36BrN\text{C}_{16}\text{H}_{36}\text{BrN}Used as a phase transfer catalyst but lacks fluoride functionality.
Tetraethylammonium fluorideC8H18FNO\text{C}_{8}\text{H}_{18}\text{FNO}Smaller alkyl groups; less steric hindrance compared to tetrabutylammonium fluoride.
HexafluorobenzeneC6F6\text{C}_6\text{F}_6A non-ammonium compound; used in different chemical contexts but does not provide ammonium functionality.
Tetrabutylphosphonium bromideC16H36BrP\text{C}_{16}\text{H}_{36}\text{BrP}Similar quaternary structure but contains phosphorus instead of nitrogen.

Tetrabutylammonium fluoride hydrate's distinctive feature lies in its ability to act as a source of highly reactive fluoride ions while maintaining stability in various organic solvents. Its versatility as both a reagent and a catalyst sets it apart from other similar compounds .

Dates

Modify: 2023-08-15

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